molecular formula C7H14N2 B3168921 Octahydro-1h-pyrrolo[3,4-c]pyridine CAS No. 933704-84-8

Octahydro-1h-pyrrolo[3,4-c]pyridine

Cat. No.: B3168921
CAS No.: 933704-84-8
M. Wt: 126.2 g/mol
InChI Key: JMWPSCUIQIMVQH-UHFFFAOYSA-N
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Description

Octahydro-1h-pyrrolo[3,4-c]pyridine is a structural isomer of the bicyclic ring system containing a pyrrole moiety fused to a pyridine nucleus . It is also known as 5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride .


Synthesis Analysis

The synthesis of this compound has been reported in several studies. For instance, one study reported a short and efficient scalable synthesis of enantiomerically pure (3R,4S)-3- (hydroxymethyl4- (hydroxyethyl))-piperidine and 1-hydroxymethyl-octahydro-1H-pyrano pyridine scaffolds . Another study reported the synthetic strategies and approaches to 1 H -pyrazolo [3,4-b]pyridine derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a five-membered pyrrole ring fused to a six-membered pyridine ring . The molecular formula is C7H14N2 .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 126.20 g/mol . It has a density of 1.0±0.1 g/cm3, a boiling point of 198.5±8.0 °C at 760 mmHg, and a vapour pressure of 0.4±0.4 mmHg at 25°C .

Scientific Research Applications

HIV-1 Inhibition

Octahydro-1H-pyrrolo[3,2-c]pyridine derivatives have shown significant potential in inhibiting HIV-1 replication. A study by Wang, Halambage, Zeng, and Hu (2017) demonstrated that these compounds exhibit anti-HIV-1 activities, with one derivative showing high potency against HIV-1 replication at less than 1 μmol•L. Their research highlights the possibility of alternative drug targets for HIV-1 inhibition besides C-C chemokine receptor type 5 (CCR5) (Wang, Halambage, Zeng, & Hu, 2017).

Biological Activity and Antimicrobial Properties

Sekar, Naik, Mahalingappa, and Peethamber (2015) synthesized and evaluated Schiff bases of Octahydro-1H-pyrrolo[3,4-b]pyridine for their biological activities. The compounds displayed various activities including antioxidant, antimicrobial, antifungal, and chelating efficacies against different bacteria and fungi strains (Sekar, Naik, Mahalingappa, & Peethamber, 2015).

Synthesis and Structural Analysis

Shieh et al. (2007) described a facile synthesis of octahydro-pyrrolo[2,3-c]pyridine enantiomer using an intramolecular [3+2]-cycloaddition of an azomethine ylide, indicating its potential for various synthetic applications in chemistry (Shieh et al., 2007).

Electron Acceptor for Electrochromic Polymers

Vo et al. (2022) synthesized a new electron acceptor, pyrrolo[3,4-c]pyridine-1,2-dione (PPyD), through a Diels Alder reaction, and utilized it to construct donor-acceptor type conjugated polymers. This study shows the applicability of Octahydro-1h-pyrrolo[3,4-c]pyridine derivatives in the field of polymer chemistry, particularly for electrochromic applications (Vo et al., 2022).

Properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-pyrrolo[3,4-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2/c1-2-8-4-7-5-9-3-6(1)7/h6-9H,1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWPSCUIQIMVQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901294489
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

933704-84-8
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=933704-84-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octahydro-1H-pyrrolo[3,4-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901294489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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